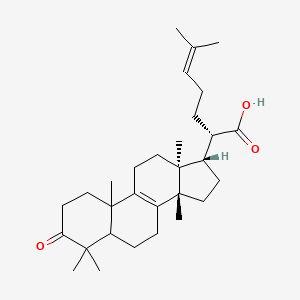

Boswellia acid derivative 1

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H46O3 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(2S)-6-methyl-2-[(13S,14S,17S)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24?,28?,29-,30+/m0/s1 |

InChI Key |

XLPAINGDLCDYQV-MSEQJIGISA-N |

Isomeric SMILES |

CC(=CCC[C@@H]([C@@H]1CC[C@]2([C@]1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)C(=O)O)C |

Origin of Product |

United States |

Isolation and Characterization of Boswellic Acid Derivatives

Extraction Methodologies from Plant Matrices

The primary source of boswellic acids is the oleo-gum resin obtained from the bark of Boswellia trees. nih.gov The extraction process aims to selectively dissolve and remove these triterpenoids from the raw resin.

Several methods have been developed for the extraction of boswellic acids, each with its own set of advantages and limitations. Common approaches include:

Solvent Extraction: This is a widely used technique where the gum resin is treated with a suitable solvent to dissolve the boswellic acids. Methanol has been identified as a particularly effective solvent for the exhaustive extraction of these derivatives. nih.gov Other solvents, such as ethanol, are also employed. The resulting extract is then typically filtered and concentrated to yield a crude mixture of boswellic acids. researchgate.net

Alkali-Acid Treatment: To obtain boswellic acids of higher purity, methods involving alkali-acid treatment of the concentrated alcoholic extract are utilized. caldic.com This process can help in purifying the desired compounds from the crude extract.

Ultrasound-Assisted Extraction (UAE): This technique employs ultrasonic waves to enhance the extraction process. UAE has been shown to reduce the extraction time compared to conventional methods like Soxhlet extraction. researchgate.net

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, often carbon dioxide modified with a co-solvent like ethanol, to extract the boswellic acids. researchgate.netgoogle.com SFE can be optimized to produce a highly concentrated extract of these triterpenoids. google.com

Three-Phase Partitioning (TPP): TPP has been presented as a simple and attractive technique for the extraction of acetyl-11-keto-β-boswellic acid (AKBA) from Boswellia serrata. This method has demonstrated a higher extraction yield for AKBA compared to conventional Soxhlet extraction, batch extraction, and UAE. researchgate.net

The choice of extraction method can be influenced by factors such as the desired purity of the final product, the scale of the extraction, and the specific boswellic acid derivatives being targeted.

Chromatographic Separation Techniques

Due to the structural similarity of various boswellic acid derivatives, their separation from a crude extract presents a significant analytical challenge. ajol.info Chromatographic techniques are indispensable for isolating and purifying these individual compounds. A variety of methods have been successfully applied, each leveraging different principles of separation. tandfonline.com

High-Performance Liquid Chromatography (HPLC) with various detection methods (e.g., DAD, UV)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of boswellic acids. tandfonline.com Reversed-phase HPLC, in particular, is widely used for their separation. oup.com

Stationary and Mobile Phases: A common setup involves a C18 column as the stationary phase. oup.commdpi.comasianpubs.org The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an acidified aqueous solution. mdpi.comtandfonline.com The pH of the mobile phase can be adjusted to optimize the separation; for instance, an alkaline pH can reduce the retention time of boswellic acids on a C18 column. tandfonline.com

Detection Methods:

UV/DAD Detection: Ultraviolet (UV) or Diode Array Detection (DAD) is frequently used. nih.gov Boswellic acids containing a keto group, such as 11-keto-β-boswellic acid (KBA) and 3-O-acetyl-11-keto-β-boswellic acid (AKBA), exhibit a strong absorbance maximum around 250 nm. oup.comtandfonline.com Other boswellic acids lacking this chromophore have their absorption maxima at lower wavelengths, around 200-210 nm. tandfonline.comnih.gov

Mass Spectrometry (MS) Detection: Hyphenating HPLC with mass spectrometry (HPLC-MS) provides enhanced sensitivity and selectivity, allowing for the identification and quantification of boswellic acids, especially in complex matrices. nih.gov

The following table summarizes typical HPLC conditions used for the separation of boswellic acids:

| Stationary Phase | Mobile Phase | Detection Wavelength(s) | Reference(s) |

| C18 | Acetonitrile/Water with 0.1% Formic Acid (gradient) | 205 nm, 250 nm | mdpi.com |

| Kromasil 100 C18 | Acetonitrile/Water (90:10, v/v) with pH adjusted to 4 with Glacial Acetic Acid | 260 nm | oup.com |

| C18 | 0.1% v/v Phosphoric Acid in Water and Acetonitrile (gradient) | 210 nm, 248 nm | asianpubs.org |

| C18 | Acetonitrile and aqueous 20 mM Ammonium (B1175870) Formate (B1220265) (pH 6.5) (9:1, v/v) | 210 nm, 254 nm | researchgate.netresearchgate.net |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid and simple method for the simultaneous quantitative estimation of boswellic acid derivatives. nih.gov It is a valuable tool for routine analysis and quality control. ajol.info

Stationary and Mobile Phases: The separation is typically performed on silica (B1680970) gel 60F254 HPTLC plates. nih.govrjptonline.org Various mobile phase compositions have been tested to achieve optimal resolution. A common system consists of a mixture of n-hexane, diethyl ether, and glacial acetic acid. researchgate.net Another effective mobile phase is a combination of toluene, ethyl acetate, and methanol. rjptonline.org

Detection: After development, the spots are visualized, and densitometric scanning is performed at specific wavelengths, such as 254 nm or 260 nm, for quantification. researchgate.netrjptonline.orgnih.gov

HPTLC is particularly advantageous for its ability to analyze multiple samples in parallel, making it an efficient screening technique. ajol.info

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the rapid separation of boswellic acids. nih.govthieme-connect.com This method utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. researchgate.net

Advantages: SFC offers several advantages over traditional liquid chromatography, including faster analysis times and reduced solvent consumption. researchgate.net It combines the high diffusion rates of a gas with the solvating power of a liquid. researchgate.net

Methodology: A study reported the successful separation of six boswellic acids in under 6 minutes using a Viridis HSS C18 SB column. nih.gov The mobile phase consisted of carbon dioxide, methanol, acetonitrile, and ammonium hydroxide (B78521). nih.gov

Detection: SFC can be coupled with UV detection and is also readily hyphenated with mass spectrometry (SFC-MS), which enhances sensitivity and aids in the tentative identification of additional compounds. nih.govthieme-connect.com

The following table outlines the conditions for a validated SFC method for boswellic acid analysis:

| Column | Mobile Phase | Analysis Time | Detection | Reference(s) |

| Viridis HSS C18 SB | Carbon dioxide, Methanol, Acetonitrile, Ammonium Hydroxide | < 6 minutes | UV, MS | nih.govresearchgate.net |

Capillary Electrochromatography

Capillary Electrochromatography (CEC) is another separation technique that has been successfully applied to the analysis of major boswellic acids. tandfonline.comresearchgate.net

Methodology: In CEC, separation is achieved within a capillary filled with a stationary phase material. A study utilized a 100 μm ID fused silica capillary packed with 3 μm Hypersil ODS material. researchgate.netresearchgate.net The mobile phase consisted of acetonitrile and an aqueous ammonium formate solution. researchgate.netresearchgate.net

Optimization and Detection: By optimizing parameters such as mobile phase composition, voltage, and temperature, a baseline separation of six acidic triterpenes was achieved within 20 minutes. researchgate.net Detection is typically performed using UV at different wavelengths, such as 210 nm or 254 nm, depending on the absorption maxima of the target compounds. researchgate.net

Spectroscopic and Spectrometric Characterization

Once the boswellic acid derivatives are isolated, their chemical structures are elucidated using a combination of spectroscopic and spectrometric techniques.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the compounds and for obtaining structural information through fragmentation patterns. nih.govjst.go.jpresearchgate.net Techniques like electrospray ionization (ESI) are suitable for the analysis of boswellic acids, typically detecting them as deprotonated molecules ([M-H]⁻). mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of the molecules. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is a powerful tool for the complete structural characterization of isolated boswellic acids. asianpubs.org Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed to determine the connectivity of atoms within the molecule and to establish the stereochemistry.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carboxylic acid (-COOH) groups. researchgate.net

X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography can provide the unambiguous, three-dimensional structure of the molecule. nih.govjst.go.jp This technique was used to characterize a brominated derivative of 3-acetyl-11-keto-β-boswellic acid. nih.govjst.go.jp

The integrated use of these analytical techniques allows for the comprehensive isolation and characterization of the diverse array of boswellic acid derivatives found in Boswellia resin.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of boswellic acid derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom in the molecule. researchgate.net

In the ¹H-NMR spectrum of a representative boswellic acid derivative, specific proton signals are indicative of the core structure. For instance, a singlet proton observed around δ 5.4 ppm is characteristic of the olefinic proton at the C-12 position, which is part of an α,β-unsaturated ketone system in some derivatives. nih.gov The presence of an oxy-carbon at the C-3 position is confirmed by a proton signal at approximately δ 5.2 ppm. nih.gov The complex triterpene skeleton gives rise to a multitude of other proton signals typically found in the upfield region, between δ 0.6 and 2.6 ppm. nih.gov For derivatives containing an acetyl group, a characteristic singlet appears around δ 2.1 ppm.

Table 1: Representative NMR Data for a Boswellic Acid Derivative

| Technique | Position | Chemical Shift (δ) ppm | Reference |

|---|---|---|---|

| ¹H-NMR | H-12 (olefinic) | ~5.4 | nih.gov |

| ¹H-NMR | H-3 | ~5.2 | nih.gov |

| ¹³C-NMR | C-11 (keto) | ~198 | nih.gov |

| ¹³C-NMR | C-24 (carboxyl) | ~175 | nih.gov |

| ¹³C-NMR | C-3 (oxy-carbon) | ~72.2 | nih.gov |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) (e.g., LC-ESI-MS/MS, HR-ESI-MS)

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of Boswellia acid derivative 1. When coupled with liquid chromatography (LC) and using a soft ionization technique like Electrospray Ionization (ESI), it becomes a powerful tool for analyzing complex mixtures of boswellic acids. mdpi.com

High-Resolution Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the derivative. rsc.orgnih.gov Boswellic acids, possessing a carboxylic acid group, are readily ionized in negative ESI mode, typically forming deprotonated molecules [M-H]⁻. mdpi.comresearchgate.net For example, β-boswellic acid and α-boswellic acid show an m/z of 455.5, while their acetylated counterparts appear at m/z 497.4. mdpi.com Keto-derivatives like KBA and AKBA are observed at m/z 469.3 and 511.5, respectively. mdpi.com

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure through fragmentation analysis. mdpi.com Common fragmentation pathways for boswellic acids include the neutral loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group, as well as retro-Diels-Alder cleavage of the C-ring. tandfonline.com These characteristic fragmentation patterns provide high confidence in the identification of the boswellic acid scaffold. tandfonline.com

Table 2: ESI-MS Data for Major Boswellic Acids

| Compound Type | Ionization Mode | Observed Ion | m/z | Reference |

|---|---|---|---|---|

| α/β-Boswellic Acid | ESI- | [M-H]⁻ | 455.5 | mdpi.com |

| Acetyl-α/β-Boswellic Acid | ESI- | [M-H]⁻ | 497.4 | mdpi.com |

| 11-keto-β-Boswellic Acid (KBA) | ESI- | [M-H]⁻ | 469.3 | mdpi.com |

| Acetyl-11-keto-β-Boswellic Acid (AKBA) | ESI- | [M-H]⁻ | 511.5 | mdpi.com |

X-Ray Crystallography for Structural Elucidation

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline state. tandfonline.com This technique has been successfully applied to various boswellic acid derivatives, confirming their stereochemistry and conformation. nih.govjst.go.jp

For example, the crystal structure of 3-O-acetyl-β-boswellic acid shows that rings A, B, D, and E adopt chair conformations, while ring C is in a sofa conformation. researchgate.net In a recent study, single-crystal X-ray analysis of a sample of 3-acetyl-11-keto-β-boswellic acid (AKBA) revealed the co-crystallization of a brominated derivative, 3-acetyl-11-keto-12-bromo-β-boswellic acid. nih.govjst.go.jp This unexpected finding highlights the power of X-ray crystallography to identify minor or unanticipated components in a sample. The analysis provided precise bond lengths, such as the C-Br bond distance of 1.821–1.896 Å, confirming the presence of bromine. jst.go.jp Such detailed structural data are invaluable for understanding the chemical reactivity and biosynthesis of these compounds. nih.gov

UV-Visible Spectroscopy for Detection and Quantification

UV-Visible spectroscopy is a widely used technique for the detection and quantification of boswellic acid derivatives, particularly in the context of High-Performance Liquid Chromatography (HPLC). tandfonline.comnih.gov The UV absorption properties of these compounds depend on the presence of specific chromophores in their structure.

Boswellic acids that lack a keto group, such as α- and β-boswellic acid, have a weak UV absorbance with a maximum (λmax) around 200-210 nm. tandfonline.comnih.gov In contrast, derivatives containing an 11-keto group, like 11-keto-β-boswellic acid (KBA) and 3-O-acetyl-11-keto-β-boswellic acid (AKBA), possess a strong chromophore. tandfonline.com This α,β-unsaturated ketone system results in a distinct absorption maximum at approximately 250 nm, which is commonly used for their selective detection and quantification. nih.govresearchgate.net This difference in absorption maxima allows for the differentiation and quantification of keto- and non-keto-boswellic acids in a mixture. nih.gov

Table 3: UV Absorption Maxima for Boswellic Acids

| Compound Type | Chromophore | λmax (nm) | Reference |

|---|---|---|---|

| Non-keto Boswellic Acids (e.g., α-BA, β-BA) | Carboxylic acid, C=C double bond | ~210 | nih.gov |

| Keto-Boswellic Acids (e.g., KBA, AKBA) | α,β-unsaturated ketone | ~250 | nih.gov |

MALDI-TOF Fingerprinting Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a rapid and high-throughput method for the fingerprinting and identification of boswellic acids in crude extracts. nih.gov This technique is particularly useful for the quality control and authentication of commercial frankincense products. researchgate.netmdpi.com

In MALDI-TOF analysis, the sample is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analytes. The resulting mass spectrum provides a "fingerprint" of the sample's composition. Well-resolved peaks corresponding to the major boswellic acids, such as α- and β-boswellic acid, KBA, and AKBA, can be observed in the spectra of crude extracts. nih.gov This allows for a quick assessment of the presence of these key marker compounds, making MALDI-TOF an ideal tool for large-scale screening of frankincense samples. nih.govresearchgate.net

Biosynthesis of Boswellic Acid Derivatives

Precursor Compounds and Initial Biosynthetic Pathways (e.g., amyrins)

The journey to boswellic acids begins with the mevalonate (B85504) (MVA) pathway, a fundamental route in the biosynthesis of all terpenoids. oup.com This pathway starts with acetyl-CoA and, through a series of enzymatic steps, produces isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). oup.com Two molecules of farnesyl pyrophosphate (FPP), which are C15 intermediates, are condensed head-to-head by the enzyme squalene (B77637) synthase (SQS) to form the C30 linear hydrocarbon, squalene. oup.com

Squalene then undergoes epoxidation by squalene epoxidase (SQE) to yield 2,3-oxidosqualene (B107256). oup.com This molecule is a critical branch-point intermediate, serving as the mutual precursor for the synthesis of both primary metabolites like phytosterols (B1254722) and a vast array of secondary metabolites, including triterpenoids. oup.com

The cyclization of 2,3-oxidosqualene is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). These enzymes are responsible for creating the diverse polycyclic skeletons found in triterpenoids. oup.com In the context of boswellic acid biosynthesis, the key products of this cyclization are the pentacyclic triterpenes α-amyrin and β-amyrin. nih.gov These amyrins are the immediate precursors that undergo further modifications to become boswellic acids. nih.gov The distribution of these precursors can vary significantly between different parts of the Boswellia tree. For instance, in Boswellia sacra, a high content of α-amyrin has been found in the roots, which, however, lack β-amyrin and boswellic acids. nih.govnih.gov Conversely, the leaves may contain traces of certain boswellic acids but are deficient in amyrins. nih.govnih.gov

Table 1: Key Precursor Compounds in Boswellic Acid Biosynthesis

Enzymatic Transformations and Diversification

Following the formation of the foundational amyrin skeletons, a series of enzymatic transformations introduces functional groups, leading to the structural diversification of boswellic acids. nih.govnih.gov Although specific enzymes from Boswellia have not yet been fully isolated and characterized, their functions are inferred from the identified chemical structures and by analogy to known enzyme families in other plants, such as the cytochrome P450 (CYP450) monooxygenases. nih.govoup.comnih.gov

These enzymes catalyze a range of oxidative reactions, including hydroxylations and subsequent oxidations of alcohol and aldehyde intermediates. nih.gov A crucial step is the oxidation of the methyl group at the C-4 position of the amyrin ring system to a carboxylic acid, which is a defining feature of boswellic acids. nih.govresearchgate.net This is believed to occur through a stepwise oxidation from a methyl group to an alcohol, then to an aldehyde, and finally to a carboxylic acid, with CYP450 enzymes likely mediating the final oxidation step. nih.gov

Further diversification occurs through additional modifications at other positions on the pentacyclic structure. A notable example is the introduction of a keto group at the C-11 position, which is characteristic of highly active derivatives like 11-keto-β-boswellic acid (KBA). nih.gov Acetylation is another key transformation, where an acetyl group is added, typically at the C-3 hydroxyl group, to produce compounds such as acetyl-11-keto-β-boswellic acid (AKBA). nih.gov This combination of oxidations and acetylations on both the α-amyrin and β-amyrin backbones generates the spectrum of boswellic acids found in frankincense resin. nih.govresearchgate.net

Table 2: Key Enzymatic Reactions in Boswellic Acid Diversification

Proposed Biosynthetic Routes to Key Boswellic Acid Derivatives (e.g., conversions of α-amyrin and β-amyrin)

The structural diversity of boswellic acids arises from distinct biosynthetic pathways originating from either α-amyrin or β-amyrin. nih.gov A noteworthy convention in the literature is that β-amyrin (an oleanane-type triterpene) serves as the precursor for α-boswellic acids, while α-amyrin (an ursane-type triterpene) is the precursor for β-boswellic acids. nih.govnih.gov

Route to β-Boswellic Acids (from α-Amyrin): The proposed pathway to β-boswellic acid (β-BA) begins with 3-epi-α-amyrin. nih.gov A series of enzymatic oxidations targets the C-24 methyl group. nih.gov This process is thought to proceed through an alcohol intermediate, which is then oxidized to an aldehyde. nih.gov The compound β-boswellic aldehyde has been isolated from Boswellia sacra and is considered a key precursor. nih.govplos.org The final step in forming the characteristic carboxyl group of β-boswellic acid is the oxidation of this aldehyde, a reaction likely catalyzed by a cytochrome P450 enzyme. nih.gov

Further modifications of β-boswellic acid lead to other important derivatives. For example, the introduction of a hydroxyl group at the C-11 position by a hydroxylase yields 11-hydroxy-β-boswellic acid. nih.gov Subsequent oxidation of this C-11 hydroxyl group results in the formation of 11-keto-β-boswellic acid (KBA). nih.gov Acetylation of the C-3 hydroxyl group on these molecules by an acetyltransferase produces the corresponding acetylated derivatives, such as acetyl-β-boswellic acid (AβBA) and acetyl-11-keto-β-boswellic acid (AKBA). nih.gov

Route to α-Boswellic Acids (from β-Amyrin): A parallel pathway is proposed for the biosynthesis of α-boswellic acids, starting from 3-epi-β-amyrin. nih.gov Similar to the β-BA pathway, C-H activation and oxidation of the C-24 methyl group on the 3-epi-β-amyrin skeleton affords α-boswellic acid (α-BA). nih.gov Subsequent enzymatic modifications, analogous to those in the β-boswellic acid series (e.g., hydroxylation, oxidation at C-11, and acetylation at C-3), are presumed to generate the corresponding α-series derivatives like acetyl-α-boswellic acid (AαBA). nih.gov

Table 3: Proposed Biosynthetic Conversions

Table of Mentioned Compounds

Chemical Synthesis and Derivatization Strategies for Novel Boswellic Acid Analogues

Semi-synthetic Modifications of Natural Boswellic Acids

Semi-synthesis, which involves the chemical transformation of isolated natural products, is the most common strategy for producing boswellic acid derivatives. tandfonline.com This approach leverages the readily available and complex core structure of natural boswellic acids, such as β-boswellic acid (BA), 11-keto-β-boswellic acid (KBA), and 3-O-acetyl-11-keto-β-boswellic acid (AKBA), as starting materials. gavinpublishers.comnih.gov Modifications are typically focused on the key functional groups: the C3-hydroxyl, the C24-carboxylic acid, and the enone functionality in ring C of keto-boswellic acids. tandfonline.comresearchgate.net

Acetylation and Deacetylation Reactions

Acetylation and deacetylation are fundamental reactions in the semi-synthesis of boswellic acid derivatives, primarily targeting the C3-hydroxyl group. These reactions allow for the interconversion of boswellic acids and their acetylated counterparts, which can influence their biological activity and physicochemical properties.

Acetylation of boswellic acids, such as β-boswellic acid and 11-keto-β-boswellic acid, is commonly achieved using reagents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270). google.comresearchgate.net This reaction converts the C3-hydroxyl group into an acetyl ester, yielding compounds like 3-O-acetyl-β-boswellic acid (Aβ-BA) and 3-O-acetyl-11-keto-β-boswellic acid (AKBA). nih.govgoogle.com The presence of the acetyl group can modulate the lipophilicity of the molecule, which may affect its absorption and cellular uptake.

Deacetylation , the reverse reaction, removes the acetyl group from C3. This is typically accomplished by hydrolysis using a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent. researchgate.netacs.org For instance, AKBA can be readily deacetylated to yield KBA. researchgate.netnih.gov This reaction is not only crucial for synthesizing specific derivatives but also plays a role in the metabolism of acetylated boswellic acids in the human body, where enzymes like carboxylesterase 2 can catalyze this transformation. nih.govresearchgate.net

A simple laboratory-scale process for these transformations is outlined below:

Acetylation: A crude mixture of boswellic acids can be treated with acetic anhydride and pyridine to convert all hydroxyl-containing boswellic acids into their acetylated forms. google.com

Deacetylation: 3-O-acetyl-11-keto-β-boswellic acid (AKBA) can be converted to 11-keto-β-boswellic acid (KBA) by treatment with sodium hydroxide in ethanol. researchgate.netresearchgate.net

These reactions are foundational for creating a variety of semi-synthetic analogues and for studying structure-activity relationships.

Oxidation and Hydroxylation Reactions (e.g., at C-1, C-2, C-9)

Oxidation and hydroxylation reactions introduce new oxygen-containing functional groups onto the boswellic acid scaffold, often leading to derivatives with altered biological activities. These modifications can occur at various positions, including C-1, C-2, and C-9.

The introduction of a hydroxyl group at specific, non-activated positions of the boswellic acid skeleton can be achieved through biotransformation using microorganisms. For example, fungi such as Penicillium janthinellum and Cunninghamella elegans have been shown to catalyze hydroxylation at the C-21α and C-21β positions of KBA and AKBA, respectively. rsc.org Hydroxylation has also been reported at other sites, such as C-1, C-7, and C-15, in related triterpenoids. rsc.org

The aldehydic group of β-boswellic aldehyde can be oxidized by cytochrome P450 enzymes to form the carboxylic acid moiety of β-boswellic acid. nih.govplos.org Furthermore, the introduction of a hydroxyl group at C-11 of β-boswellic acid leads to a diol intermediate, which upon oxidation of the C-11 hydroxyl group, can yield β-KBA. nih.govplos.org

One notable synthetic modification involves the creation of an endoperoxide bridge. For instance, an AKBA analog with an endoperoxide core between C-1 and C-9 has been synthesized and has demonstrated potent cytotoxic effects against various cancer cells. tandfonline.com

Derivatization at Carboxylic Acid and Hydroxyl Moieties

The carboxylic acid at C-24 and the hydroxyl group at C-3 are primary targets for derivatization to create a wide array of boswellic acid analogues. researchgate.netresearchgate.net These modifications aim to enhance biological activity, improve solubility, and explore structure-activity relationships. semanticscholar.org

Carboxylic Acid Modifications: The C-24 carboxylic acid can be converted into various functional groups, including esters, amides, and acyl hydrazides. thermofisher.com

Esterification: Methyl esters of boswellic acids can be prepared by reacting the acid with methyl iodide in the presence of potassium carbonate. researchgate.net Difluoromethyl esters have also been synthesized. researchgate.net

Amide Formation: The carboxylic acid can be coupled with amines to form amides. This is often achieved using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). acs.org For example, the C-24 carboxylic acid of KBA has been reacted with propargyl amine to produce a β-KBA amide. acs.org Another approach involves converting the carboxylic acid to an acyl fluoride, which then reacts with an amine. researchgate.net Researchers have also synthesized 4-amino analogues of BA and KBA by replacing the carboxyl group with an amino function via isocyanate intermediates. rsc.org

Hydroxyl Group Modifications: The C-3 hydroxyl group is another key site for modification.

Esterification: Besides acetylation, other acyl groups can be introduced. For instance, half-esters like oxaloyl-BA, succinoyl-BA, and glutaroyl-BA have been synthesized by reacting β-BA with oxalyl chloride, succinic anhydride, or glutaric anhydride, respectively. nih.gov

Etherification: Carboxymethyl-BA has been prepared from β-BA using 2-chloroacetic acid and sodium hydride. nih.gov

These derivatizations have led to the development of numerous semi-synthetic boswellic acids with enhanced cytotoxic and anti-inflammatory properties compared to their parent compounds. tandfonline.comnih.gov

Enone Functional Group Modifications

The α,β-unsaturated ketone (enone) in ring C of 11-keto-β-boswellic acid (KBA) and 3-O-acetyl-11-keto-β-boswellic acid (AKBA) is a key pharmacophore that has been a focus of chemical modification. gavinpublishers.commdpi.com While this functional group is relatively stable, its modification has led to the synthesis of novel and potent analogues. gavinpublishers.com

One significant modification involves the conversion of the enone to a chlorodiene moiety. gavinpublishers.com This has been accomplished by treating AKBA with phosphorus pentachloride (PCl₅) in dimethylformamide (DMF). gavinpublishers.com The reaction was initially expected to yield a dichloro derivative, but spectral analysis confirmed the formation of 3-O-acetyl-11-chloro-9-ene boswellic acid. gavinpublishers.com

Another strategy for modifying the A-ring of boswellic acids involves the introduction of a cyano-enone functionality. researchgate.netresearchgate.net This has been achieved through a novel method involving the synthesis of α-cyanoenones from isoxazoles. researchgate.net These cyano-enone derivatives of boswellic acids have shown potent anti-inflammatory and cytotoxic activities. researchgate.netresearchgate.net

The table below summarizes some of the key findings related to the modification of the enone functional group:

| Starting Material | Reagent(s) | Key Modification | Resulting Derivative Type | Reference(s) |

| AKBA | PCl₅ in DMF | Conversion of enone to chlorodiene | 3-O-acetyl-11-chloro-9-ene boswellic acid | gavinpublishers.com |

| Boswellic Acid | Isoxazole-based synthesis | Introduction of a cyano-enone in ring A | Cyano-enone of methyl boswellates (CEMB) | researchgate.net |

Total Synthesis Approaches to Boswellic Acid Derivatives

While semi-synthesis from natural boswellic acids is the predominant method for obtaining derivatives, the total synthesis of the complex pentacyclic triterpenoid (B12794562) core of boswellic acids represents a significant chemical challenge. The biosynthesis of these compounds in plants involves a complex cascade of enzymatic reactions, starting from the cyclization of squalene (B77637). tandfonline.complazi.org Replicating this intricate stereochemistry in a laboratory setting is a formidable task.

The literature on the total synthesis of boswellic acid itself is limited, reflecting the complexity of the molecule. However, related synthetic efforts have been documented. For instance, the total synthesis of other complex terpenes, such as septedine, highlights the advanced strategies required for constructing such polycyclic systems. acs.org The biosynthesis of boswellic acids involves the cyclization of (3S)-2,3-oxidosqualene to form a dammarenyl cation, followed by a series of rearrangements and oxidations to yield the final ursane (B1242777) or oleanane (B1240867) skeletons. plazi.org A laboratory synthesis would need to address the stereoselective formation of multiple chiral centers and the construction of the fused six- and five-membered rings.

Advanced Synthetic Methodologies (e.g., "Click" Chemistry, Amide Coupling)

Modern synthetic methodologies are increasingly being applied to the derivatization of boswellic acids, enabling the creation of novel conjugates and hybrids with enhanced or new biological activities. "Click" chemistry and advanced amide coupling techniques are at the forefront of these efforts. acs.orgnih.gov

"Click" Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click" chemistry, has been effectively used to synthesize boswellic acid derivatives. acs.orgresearchgate.net This reaction allows for the efficient and specific formation of a stable triazole ring, linking the boswellic acid scaffold to other molecular fragments. researchgate.net

A three-step protocol has been developed to create β-KBA-based 1,2,3-triazole derivatives. This involves an initial amide coupling of β-KBA with propargyl amine, followed by Jones oxidation and finally the "click" reaction with various azides. acs.org

Boswellic acid-triazole hybrids have been synthesized that exhibit potent α-glucosidase inhibitory activity. nih.gov

Amide Coupling: Advanced amide coupling reagents are crucial for efficiently linking the C-24 carboxylic acid of boswellic acids to various amines, forming stable amide bonds.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent used to react the carboxylic acid of β-KBA with propargyl amine, forming the corresponding amide in high yield. acs.org

Carbodiimide chemistry, using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) in combination with N-hydroxysuccinimide (NHS), has been used to conjugate boswellic acid to the surface of gold nanoparticles via an amide bond. nih.gov This method is also widely used for coupling carboxylic acids to amines in both aqueous and organic solutions. thermofisher.com

The application of these advanced methods allows for the creation of diverse and complex boswellic acid derivatives, including hybrids with other bioactive molecules like chalcones and ibuprofen, leading to compounds with potentially synergistic or novel therapeutic effects. nih.gov

The table below provides an overview of advanced synthetic methods applied to boswellic acids:

| Methodology | Reagents/Protocol | Application | Resulting Product | Reference(s) |

| "Click" Chemistry (CuAAC) | β-KBA-propargyl amide + azides, Cu catalyst | Synthesis of triazole hybrids | β-KBA based 1,2,3-triazole derivatives | acs.org |

| Amide Coupling | β-KBA + propargyl amine, HATU | Formation of an amide precursor for "click" chemistry | β-KBA amide | acs.org |

| Amide Coupling (Carbodiimide) | Boswellic acid + cysteamine-GNPs, EDC/NHS | Conjugation to nanoparticles | Boswellic acid-gold nanoparticle conjugates | nih.gov |

Mechanistic Investigations of Boswellic Acid Derivatives in Vitro and Preclinical Models

Modulation of Enzymatic Pathways

Research into 3-O-acetyl-9,11-dehydro-β-boswellic acid demonstrates its role as a potent inhibitor and modulator of several key enzymes involved in inflammation, cellular regulation, and metabolic processes.

5-Lipoxygenase (5-LOX) Inhibition and Leukotriene Biosynthesis

3-O-acetyl-9,11-dehydro-β-boswellic acid has been identified as a powerful inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. In a study analyzing derivatives of boswellic acid, 3-O-acetyl-9,11-dehydro-β-boswellic acid was found to almost completely abolish the formation of 5-LOX products within intact cells. The compound exhibited a half-maximal inhibitory concentration (IC50) of 0.75 µM, indicating strong activity. This direct, non-redox, and non-competitive inhibition of 5-LOX suggests a significant mechanism for modulating inflammatory pathways by preventing the production of pro-inflammatory leukotrienes.

Table 1: 5-LOX Inhibitory Activity of Boswellia Acid Derivative 1

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

| 3-O-acetyl-9,11-dehydro-β-boswellic acid | 5-Lipoxygenase (5-LOX) | 0.75 µM |

Topoisomerase I and IIα Modulation

Acetyl-boswellic acids, a class to which 3-O-acetyl-9,11-dehydro-β-boswellic acid belongs, have been characterized as novel dual catalytic inhibitors of human topoisomerase I and topoisomerase IIα. nih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. The inhibitory mechanism of acetyl-boswellic acids is distinct from many other topoisomerase inhibitors; it does not involve the stabilization of the enzyme-DNA cleavable complex or the intercalation into DNA. nih.gov Instead, research suggests that these compounds act by competing with DNA for binding to the enzymes. nih.gov

Surface plasmon resonance analysis confirmed a direct, high-affinity interaction between an immobilized acetyl-boswellic acid derivative and both topoisomerases. The dissociation constants (KD) were determined to be 70.6 nM for topoisomerase I and a notably potent 7.6 nM for topoisomerase IIα. nih.gov This unique mode of action highlights acetyl-boswellic acids as a distinct class of topoisomerase inhibitors. nih.gov

Table 2: Binding Affinity of Acetyl-Boswellic Acid Derivative for Human Topoisomerases

| Enzyme | Dissociation Constant (KD) |

| Topoisomerase I | 70.6 nM |

| Topoisomerase IIα | 7.6 nM |

Urease Enzyme Inhibition

In a study evaluating the urease inhibitory potential of several β-boswellic acid derivatives isolated from Boswellia carterii, the compound 3-O-acetyl-9,11-dehydro-β-boswellic acid (identified as compound 1 in the research) demonstrated the most potent activity. It exhibited a half-maximal inhibitory concentration (IC50) of 6.27 ± 0.03 μM against Jack bean urease. This potency was found to be considerably stronger than that of thiourea, a standard urease inhibitor, which had an IC50 of 21.1 ± 0.3 μM.

The proposed mechanism for this significant inhibitory effect involves the formation of specific hydrogen bonds and hydrophobic interactions between the compound and the active site of the urease enzyme. This finding provides a molecular basis for the traditional use of Boswellia species in managing certain gastrointestinal disorders.

Table 3: Comparative Urease Inhibition

| Compound | Target Enzyme | Inhibitory Concentration (IC50) |

| 3-O-acetyl-9,11-dehydro-β-boswellic acid | Jack Bean Urease | 6.27 ± 0.03 µM |

| Thiourea (Standard Inhibitor) | Jack Bean Urease | 21.1 ± 0.3 µM |

As per the strict constraints of the provided outline and the available specific research on 3-O-acetyl-9,11-dehydro-β-boswellic acid, peer-reviewed data for its direct activity on Cyclooxygenase (COX), Microsomal Prostaglandin E2 Synthase-1 (mPGES-1), and α-Glucosidase were not identified. Therefore, sections 5.1.2, 5.1.3, and 5.1.6 have been omitted to maintain scientific accuracy and adherence to the instructions.

Cellular Effects in Model Systems (Excluding Clinical Human Data)

The modulation of the aforementioned signaling pathways by boswellic acid derivatives results in significant cellular effects, most notably the induction of programmed cell death, or apoptosis, in various pathological cell types.

A substantial body of in vitro research has documented the pro-apoptotic effects of boswellic acid derivatives across a range of cancer cell lines. In myeloid leukemia cells, boswellic acid acetate was found to induce apoptosis through caspase-mediated pathways. Similarly, in colon cancer cell lines such as HT-29, derivatives like AKBA and keto-β-boswellic acid (K-BA) have been shown to trigger apoptosis. researchgate.netnih.gov The mechanism in these cells involves the activation of caspase-8, followed by the activation of caspase-3 and the cleavage of poly-(ADP-ribose)-polymerase (PARP). researchgate.net The apoptotic effect of AKBA in colon cancer cells was found to be more potent than that of the chemotherapeutic agent camptothecin. researchgate.net

Furthermore, boswellic acid derivatives have demonstrated the ability to induce apoptosis in prostate cancer cells and hepatocellular carcinoma cells. In prostate cancer, AKBA's apoptotic effects are mediated through the death receptor 5 pathway, involving the activation of caspases-3 and -8, and PARP cleavage. In liver cancer cells, KBA and AKBA were found to induce apoptosis through a caspase-8-dependent pathway. The consistent induction of apoptosis in diverse cancer cell lines underscores the potential of boswellic acid derivatives as subjects for further investigation in oncology. embopress.org

Research Findings on Boswellic Acid Derivatives

| Derivative/Compound | Cell Line(s) | Pathway(s) Modulated | Observed Effect |

| Acetyl-11-keto-β-boswellic acid (AKBA) | Prostate cancer cells | NF-κB | Inhibition of IκB kinase activity, reduced cell proliferation, apoptosis induction |

| Boswellic acid derivative | Lung cancer cells (H446) | JNK signaling pathway | Stimulation of JNK pathway, PARP cleavage, growth inhibition acs.org |

| Boswellic acids | Various | ERK1/2, MAPK, STAT3 | Suppression of activity acs.org |

| Boswellic acid derivatives | HeLa, HEK293 | Glucocorticoid Receptor (GR) | GR nuclear translocation, antagonistic effect on DEX-induced GR activation acs.orgembopress.org |

| Boswellic acid acetate | Myeloid leukemia cells | Caspase-mediated pathways | Induction of apoptosis |

| AKBA, Keto-β-boswellic acid (K-BA) | Colon cancer cells (HT-29) | Caspase-8, Caspase-3 | Induction of apoptosis, PARP cleavage researchgate.net |

| AKBA | Prostate cancer cells (LnCaP, PC-3) | Death receptor 5 pathway | Apoptotic effects, caspase-3 and -8 activation, PARP cleavage |

| KBA, AKBA | Liver cancer cells | Caspase-8-dependent pathway | Inhibition of proliferation, induction of apoptosis |

Inhibition of Cell Proliferation (In Vitro Models)

Boswellic acid derivatives have been shown to inhibit cellular proliferation in various cancer cell lines through in vitro studies. One prominent derivative, acetyl-keto-β-boswellic acid (AKBA), has demonstrated growth inhibitory effects on several colon cancer cell lines. nih.gov The mechanism of this inhibition involves the arrest of the cell cycle at the G1 phase. nih.gov Further investigation revealed that treatment with AKBA led to a decrease in cyclin D1, cyclin E, cyclin-dependent kinase 2 (CDK2), and CDK4, as well as a reduction in phosphorylated retinoblastoma protein (Rb). nih.gov Concurrently, an increase in the expression of the cyclin-dependent kinase inhibitor p21 was observed. nih.gov The growth-inhibiting effect of AKBA was found to be dependent on p21 but independent of p53. nih.gov

In addition to colon cancer, boswellic acids have shown cytotoxic effects against other cancer cell lines, including those of pharynx carcinoma (FaDu), ovarian carcinoma (A2780), and malignant melanoma (A375). researchgate.net For instance, a homodimer of 11-keto-β-boswellic acid (KBA) effectively inhibited the growth of FaDu, A2780, HT29 (colon adenocarcinoma), and A375 cells with EC50 values below 9 μM. researchgate.net A pyrazine (B50134) analog of boswellic acid was particularly cytotoxic to A375 cancer cells, with an EC50 value of 2.1 μM. researchgate.net These findings underscore the potential of boswellic acid derivatives as inhibitors of cancer cell proliferation. nih.govresearchgate.net

Table 1: Effect of Boswellic Acid Derivatives on Cancer Cell Proliferation

| Compound | Cell Line | Effect | IC50/EC50 Value |

|---|---|---|---|

| Acetyl-keto-β-boswellic acid (AKBA) | Colon Cancer Cells | G1 phase cell cycle arrest | Not specified |

| 11-keto-β-boswellic acid (KBA) homodimer | FaDu, A2780, HT29, A375 | Growth inhibition | < 9 μM |

Effects on Protein Synthesis and Ribosomal Interactions

Research into the molecular mechanisms of boswellic acids has revealed their impact on fundamental cellular processes such as protein synthesis. Specifically, β-boswellic acid has been identified as an inhibitor of protein synthesis. nih.gov A mass spectrometry-based chemoproteomic approach was employed to identify the protein interaction profile of β-boswellic acid. nih.govresearchgate.net Among the identified interacting proteins were proteasome, 14-3-3 proteins, and several ribosomal proteins. nih.govresearchgate.net

The interaction with ribosomal proteins is particularly noteworthy as it suggests a direct mechanism for the observed inhibition of protein synthesis. nih.gov By targeting the ribosomal machinery, β-boswellic acid can modulate cancer progression, as ribosomal proteins are increasingly being recognized as innovative targets for chemotherapy. nih.gov Early in vitro studies on the anti-tumor activity of boswellic acids indicated that they could irreversibly inhibit RNA, DNA, and protein synthesis in human leukemia HL-60 cells. researchgate.net

Modulation of Cell Adhesion Molecules (e.g., P-selectin in endothelial cells in experimental colitis models)

A semisynthetic form of acetyl-11-keto-β-boswellic acid (sAKBA) has been investigated for its anti-inflammatory effects in experimental murine colitis induced by dextran sodium sulfate (DSS). physiology.orgphysiology.orgresearchgate.net These studies have highlighted the modulation of cell adhesion molecules as a key mechanism of action. Treatment with sAKBA was found to significantly reduce the recruitment of adherent leukocytes and platelets in the inflamed colonic venules. physiology.orgphysiology.orgresearchgate.net

This effect is linked to the downregulation of P-selectin, a cell adhesion molecule that plays a crucial role in the interaction between blood cells and endothelial cells. physiology.orgphysiology.org In the DSS colitis model, P-selectin expression is typically upregulated in the colonic microcirculation. physiology.orgphysiology.org Treatment with sAKBA was shown to largely prevent this upregulation. physiology.orgphysiology.org The protective effects of sAKBA, including the prevention of P-selectin upregulation, were comparable to those observed with corticosteroid treatment. physiology.org These findings indicate that the P-selectin-mediated recruitment of inflammatory cells is a major target for the anti-inflammatory action of this boswellic acid derivative. physiology.orgphysiology.org

Impact on Calcium Ion Mobilization and Platelet Aggregation (In Vitro)

Boswellic acid derivatives exhibit complex and structure-dependent effects on calcium ion mobilization and platelet aggregation in human platelets. nih.gov The presence or absence of an 11-keto group on the boswellic acid structure appears to be a key determinant of their activity. nih.gov

3-O-acetyl-11-keto-β-boswellic acid (AKBA) has been shown to potently suppress Ca2+ mobilization and platelet aggregation. nih.gov When platelets were activated by collagen or the thromboxane A2 receptor agonist U-46619, AKBA inhibited Ca2+ mobilization with an IC50 of 6 µM and aggregation with an IC50 of 1 µM. nih.gov However, it did not show this inhibitory effect when thrombin was used as the agonist. nih.gov

In contrast, boswellic acids lacking the 11-keto moiety, such as β-boswellic acid and 3-O-acetyl-β-boswellic acid, were weak inhibitors of agonist-induced platelet responses. nih.gov Instead, at concentrations of ≥ 3 µM, these compounds elicited an elevation of intracellular Ca2+ and induced platelet aggregation. nih.gov Interestingly, 11-keto-β-boswellic acid (KBA), which is structurally intermediate between AKBA and β-boswellic acid, was found to be essentially inactive under the experimental conditions. nih.gov

Table 2: Effects of Boswellic Acid Derivatives on Platelet Function

| Compound | Effect on Ca2+ Mobilization | Effect on Platelet Aggregation |

|---|---|---|

| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | Potent suppression (IC50 = 6 µM) | Potent suppression (IC50 = 1 µM) |

| β-boswellic acid | Elicits elevation (≥ 3 µM) | Induces aggregation (≥ 3 µM) |

| 3-O-acetyl-β-boswellic acid | Elicits elevation (≥ 3 µM) | Induces aggregation (≥ 3 µM) |

Activity against Parasitic Forms (e.g., Leishmania donovani axenic amastigotes)

In vitro studies have demonstrated the activity of boswellic acid derivatives against parasitic forms, specifically the axenic amastigotes of Leishmania donovani, the causative agent of visceral leishmaniasis. mdpi.comnih.govresearchgate.net Several boswellic acid derivatives were tested, with 3-O-acetyl-11-keto-β-boswellic acid (AKBA) showing the strongest activity, with a 50% inhibitory concentration (IC50) value of 0.88 µM against the axenic amastigotes. mdpi.comnih.gov

The presence of a keto group at the C-11 position appears to enhance the antileishmanial activity. mdpi.comresearchgate.net For instance, 11-keto-β-boswellic acid (KBA) also showed significant activity with an IC50 of 1.9 µM, which was considerably more potent than derivatives lacking the 11-keto group, whose IC50 values ranged from 2.4 to >6 µM. mdpi.comresearchgate.net Despite its strong activity against axenic amastigotes, AKBA was found to be inactive against intracellular amastigotes in murine macrophages at a concentration of 10 µg/mL. mdpi.com

Table 3: In Vitro Activity of Boswellic Acid Derivatives against Leishmania donovani Axenic Amastigotes

| Compound | IC50 (µM) |

|---|---|

| 3-O-acetyl-11-keto-β-boswellic acid (AKBA) | 0.88 |

| 11-keto-β-boswellic acid (KBA) | 1.9 |

| β-boswellic acid | >6 |

| 3-O-acetyl-β-boswellic acid | 4.1 |

| α-boswellic acid | 2.4 |

| 3-O-acetyl-α-boswellic acid | 4.8 |

Structure Activity Relationship Sar Studies of Boswellic Acid Derivatives

Identification of Key Pharmacophores and Functional Groups

A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For boswellic acid derivatives, several key pharmacophores and functional groups have been identified as critical for their biological activities.

The fundamental framework for activity is the pentacyclic triterpene ring system . This rigid scaffold serves as the backbone for the attachment of various functional groups and is crucial for binding to target proteins nih.gov. Within this structure, specific moieties play pivotal roles:

11-keto group: The presence of a keto functional group at the C-11 position is a determining factor for several biological activities, most notably the inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory pathway nih.govnih.gov. Derivatives lacking this group, such as β-boswellic acid, show significantly reduced or incomplete inhibitory action on 5-LOX nih.gov. The 11-keto group is considered essential for potent anti-inflammatory activity nih.gov.

C4-carboxylic moiety: A hydrophilic group on ring A, typically the carboxylic acid at the C-4 position (numbered as C-24 in some literature), is vital for activity nih.govtandfonline.com. This group contributes to the molecule's ability to interact with biological targets. Reduction of this carboxyl function to an alcohol can diminish, though not always eliminate, inhibitory potency against enzymes like 5-LOX nih.gov.

Acetoxy group: The 3-O-acetyl group, particularly in 3-O-acetyl-11-keto-β-boswellic acid (AKBA), contributes significantly to the biological potency. While deacetylation can sometimes only slightly diminish activity, the presence of this group is often associated with enhanced effects nih.gov. For instance, AKBA is frequently identified as the most potent among the naturally occurring boswellic acids for various therapeutic effects nih.govnih.gov. The configuration of this group has been confirmed as α-oriented researchgate.net.

Together, these features—the pentacyclic core, the C-11 ketone, the C-4 carboxyl group, and the C-3 acetoxy group—constitute the primary pharmacophore responsible for the well-documented anti-inflammatory and other biological effects of this class of compounds.

Influence of Substitutions at Specific Positions on Biological Activities

Modifying the core boswellic acid structure through chemical synthesis has allowed researchers to explore how substitutions at different positions affect biological outcomes. This has led to the development of derivatives with enhanced potency and selectivity.

Substitution at C-3: The hydroxyl or acetoxy group at the C-3 position is a frequent target for modification. Studies have shown that the nature of the substituent at this position can modulate activity. For instance, while the 3-O-acetyl group is important, its removal does not completely abolish activity, suggesting that the free hydroxyl group can also participate in crucial interactions nih.gov. The acetylcholinesterase inhibitory activity of some derivatives appears to be associated with a free hydroxyl group at C-3 in combination with a keto or hydroxyl group at C-11 researchgate.net.

Substitution at C-4: The carboxylic acid at the C-4 position (C-24) is another key site for chemical modification.

Amide Formation: Converting the C-24 carboxylic acid into various amides has proven to be a successful strategy for enhancing anticancer effects compared to the parent compounds tandfonline.comnih.gov. A study focusing on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors found that introducing a C-24 amide group significantly improved the antiproliferative potency on human umbilical vein endothelial cells (HUVECs) nih.govmerckmillipore.com.

Table 1: Effect of C-24 Amide Substitution on VEGFR-2 Inhibition

Heterocycle Introduction: The introduction of a heterocycle at the C-2,3 position has also been shown to effectively improve potency against VEGFR-2 nih.govmerckmillipore.com.

Substitution at C-11: The C-11 keto group is critical, and its modification significantly impacts activity.

Replacing the 11-keto group with a methylene group or reducing it to an alcohol can lead to a decrease in anti-inflammatory activity nih.gov. However, for other targets, this may not hold true. For example, 11α-hydroxy-β-boswellic acid showed potent acetylcholinesterase inhibitory activity, whereas some 11-keto derivatives were inactive researchgate.net. This highlights the target-dependent nature of SAR for boswellic acids.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds nih.gov. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding drug discovery efforts.

A QSAR study was conducted on 65 boswellic acid derivatives to predict their potential as anticancer compounds. In this study, various molecular descriptors (which are numerical representations of the chemical structure) were calculated for each derivative. The biological activity was represented by the Andrews affinity value, which is related to the ligand-binding affinity. The researchers developed QSAR models using statistical methods like multiple linear regression and artificial neural networks to correlate the descriptors with the Andrews coefficient nih.gov. The results indicated that geometrical descriptors had the highest correlation, suggesting the importance of the molecule's shape and binding conformation for its anticancer properties nih.gov. Such models are valuable tools for screening virtual libraries of boswellic acid derivatives and prioritizing candidates for synthesis and biological testing nih.gov.

Molecular Docking and Computational Studies of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex jrtdd.com. This technique provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, helping to explain the observed biological activity at a molecular level.

Numerous molecular docking studies have been performed on boswellic acid derivatives to elucidate their interactions with various therapeutic targets:

Anticancer Targets: Docking studies have been used to investigate the binding of boswellic acid derivatives to proteins involved in cancer pathways. One study docked selected derivatives with nuclear factor-kappa B-inducing kinase (NF-κB-inducing kinase), an established cancer target, to validate QSAR predictions of anticancer activity nih.gov. Another study used docking to predict the binding interactions of AKBA with the tumor suppressor protein p53, revealing hydrogen bonding and hydrophobic contacts within the DNA-binding groove mdpi.com.

Anti-inflammatory Targets: The binding of boswellic acids to inflammatory enzymes has been a key area of investigation. Docking simulations have helped to understand the interaction with 5-lipoxygenase (5-LOX), providing a molecular basis for the inhibitory effects of these compounds researchgate.net.

Other Targets: The versatility of boswellic acid derivatives is reflected in the range of targets studied via docking. These include α-glucosidase, an enzyme relevant to diabetes management, where docking revealed that derivatives fit well into the active site, stabilized by interactions with key amino acid residues like His280, Asp215, and Arg442 nih.govmdpi.com. Additionally, in the search for antiviral agents, boswellic acid derivatives were docked against the main protease (Mpro) of SARS-CoV-2, with some compounds showing high binding affinity nih.gov.

These computational studies are invaluable for rationalizing the SAR of boswellic acid derivatives and for guiding the design of new analogues with improved affinity and selectivity for their biological targets nih.govmdpi.com.

Table 2: Examples of Molecular Docking Studies with Boswellic Acid Derivatives

Comparative Studies of Boswellic Acid Derivatives

Comparison of Activity Profiles Among Different Boswellic Acid Derivatives (e.g., AKBA vs. KBA vs. β-BA and their acetylated forms)

The biological activity of boswellic acids varies significantly based on the presence of key functional groups, particularly the 11-keto group and the 3-O-acetyl group. mdpi.comnih.gov Comparative studies have consistently demonstrated that AKBA is among the most potent of the naturally occurring boswellic acids. thieme-connect.comnih.gov

Anti-inflammatory and Anti-arthritic Activity: The anti-inflammatory properties of boswellic acids are among their most well-documented effects. nih.gov AKBA and KBA are recognized as the most potent derivatives for downregulating the production of cytokines and inhibiting enzymes responsible for inflammatory responses. nih.govnih.gov The presence of the 11-keto group is considered crucial for this activity. nih.gov AKBA, in particular, is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of inflammatory leukotrienes. researchgate.netnih.gov A standardized Boswellia serrata extract containing 30% AKBA has been shown to reduce inflammation and oxidative stress and preserve matrix proteins by inhibiting hydrolyzing enzymes in models of arthritis. frontiersin.org

Anticancer, Cytotoxic, and Apoptotic Activity: In the context of cancer, different boswellic acid derivatives exhibit varied levels of potency. A comparative study on breast cancer cell lines found that AKBA showed more toxicity against MDA-MB-231 cells compared to 3-O-acetyl-β-boswellic acid (ABA). researchgate.net Conversely, ABA was less toxic to non-cancerous MCF-10A cells. researchgate.net AKBA induced the maximum apoptotic effect in both MCF-7 and MDA-MB-231 cancer cells, while β-BA and ABA did not promote apoptosis in the non-cancerous cell line. researchgate.net Further investigation revealed that AKBA caused a 1.96-fold overexpression of the p53 protein in MDA-MB-231 cells, highlighting its pro-apoptotic potential. researchgate.net

In studies on human leukemia HL-60 cells, four derivatives (β-BA, KBA, ABA, and AKBA) were evaluated for their ability to inhibit the synthesis of DNA, RNA, and proteins. frontiersin.org AKBA was found to be the most potent, significantly inhibiting all three processes in a dose-dependent manner. frontiersin.org Among the four derivatives tested, AKBA was also the most potent inducer of apoptosis in colon cancer cells. nih.gov

Antiprotozoal Activity: The structural features of boswellic acids also influence their activity against protozoan parasites like Leishmania donovani. A comparative study demonstrated that KBA and AKBA were considerably more active against L. donovani amastigotes than their counterparts lacking the C-11 keto group. mdpi.com AKBA displayed the highest potency with a half-maximal inhibitory concentration (IC50) of 0.88 µM, followed by KBA at 1.9 µM. mdpi.com This suggests that the 11-keto group enhances antileishmanial activity. mdpi.com

| Boswellic Acid Derivative | Activity Profile | Key Findings | IC50 Values (if available) |

|---|---|---|---|

| AKBA (3-O-acetyl-11-keto-β-boswellic acid) | Anti-inflammatory, Anticancer, Antiprotozoal | Potent 5-LOX inhibitor; most potent cytotoxic and apoptotic agent against various cancer cell lines; most active against L. donovani. frontiersin.orgmdpi.comresearchgate.netnih.gov | 0.88 µM (L. donovani) mdpi.com |

| KBA (11-keto-β-boswellic acid) | Anti-inflammatory, Antiprotozoal | Strong anti-inflammatory activity; more active against L. donovani than derivatives lacking the 11-keto group. nih.govmdpi.com | 1.9 µM (L. donovani) mdpi.com |

| β-BA (β-boswellic acid) | Anticancer (lower potency) | Exhibits some cytotoxic effects but is generally less potent than AKBA; did not promote apoptosis in non-cancerous MCF-10A cells. nih.govresearchgate.net | >6 µM (L. donovani) mdpi.com |

| ABA (3-O-acetyl-β-boswellic acid) | Anticancer (lower potency) | Less toxic to cancer cells than AKBA but also showed less toxicity to non-cancerous cells. researchgate.net Reduced global DNA methylation in cancer cells. researchgate.net | 2.4 µM (L. donovani) mdpi.com |

Evaluation of Derivatives with Enhanced or Altered Mechanistic Properties

To improve upon the natural pharmacological properties of boswellic acids, researchers have focused on creating semi-synthetic derivatives. semanticscholar.orgtandfonline.com These modifications aim to enhance potency, alter mechanisms of action, and improve bioavailability.

Synthetic Derivatives with Enhanced Anticancer Activity: Chemical derivatization has been a key strategy to discover more active forms of BAs. thieme-connect.com Modifications often target the C-24 carboxyl group of the parent molecule. tandfonline.com

Amide and Amino Analogues: The introduction of C-24 amide or amino groups to the AKBA structure has been shown to enhance anticancer effects compared to the parent compound. tandfonline.com

Heterocyclic Derivatives: Synthesizing AKBA derivatives by introducing a heterocycle at the C-2,3 position has also proven effective in improving potency against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis. nih.gov One such derivative, compound 19, exhibited an IC50 of 2.13 μM against human umbilical vein endothelial cells (HUVECs). nih.gov

Acyl Derivatives of KBA: Propionyl, butyryloxy, and hexanoyloxy derivatives of KBA have demonstrated greater anti-cancer potential than AKBA in certain contexts. semanticscholar.org Butyryloxy and hexanoyloxy derivatives of KBA showed lower IC50 values (7.7 and 4.5 μg/mL, respectively) in human promyelocytic leukemia (HL-60) cells compared to the propionyl derivative. semanticscholar.org

Formulations for Enhanced Bioavailability and Efficacy: A significant limitation of natural boswellic acids is their poor bioavailability. thieme-connect.com To overcome this, various formulation strategies have been developed.

Nanoparticle Formulations: Loading AKBA into O-carboxymethyl chitosan nanoparticles has been shown to enhance its neuroprotective effects through improved antioxidant and anti-inflammatory pathways. science.govnih.gov This formulation demonstrated better brain delivery efficacy compared to free AKBA. science.gov Similarly, a nanoparticle formulation of KBA resulted in a 7-fold increase in bioavailability and a 1.7-fold increase in anti-inflammatory activity in a rat paw edema model. researchgate.net

Conjugates: Creating conjugates of boswellic acids with other anti-inflammatory or anticancer drugs is a strategy to synergistically enhance biological efficacy. tandfonline.com This approach also aims to increase the solubility and bioavailability of the boswellic acid component. tandfonline.com

| Derivative/Formulation Type | Modification/Strategy | Enhanced/Altered Property | Example/Finding |

|---|---|---|---|

| C-24 Amide/Amino Analogues | Modification of the C-24 carboxyl group of AKBA. tandfonline.com | Enhanced anticancer effects. tandfonline.com | Showed greater potency compared to the parent AKBA. tandfonline.com |

| Heterocyclic Derivatives | Introduction of a heterocycle at the C-2,3 position of AKBA. nih.gov | Improved potency as VEGFR-2 inhibitors. nih.gov | Compound 19 exhibited an IC50 of 2.13 μM on HUVECs. nih.gov |

| Hexanoyloxy Derivative of KBA | Acylation of the KBA molecule. semanticscholar.org | Greater anti-cancer potential. semanticscholar.org | Demonstrated a lower IC50 (4.5 μg/mL) in HL-60 cells compared to other derivatives. semanticscholar.org |

| Nanoparticle Formulations | Encapsulation of AKBA or KBA into nanoparticles. science.govresearchgate.net | Enhanced bioavailability and therapeutic efficacy. science.govresearchgate.net | KBA-NPs showed a 7-fold increase in bioavailability and 1.7-fold increase in anti-inflammatory activity. researchgate.net |

| Drug Conjugates | Combining BAs with other therapeutic agents. tandfonline.com | Synergistic biological efficacy and improved bioavailability. tandfonline.com | A promising strategy to increase solubility and overall effectiveness. tandfonline.com |

Future Perspectives in Boswellic Acid Derivative Research

Advancements in Synthetic Methodologies for Novel Analogues with Targeted Mechanisms

The field of synthetic methodology is crucial for creating complex molecular architectures and producing innovative drug-like molecules. hw.ac.uk In boswellic acid research, the synthesis of novel analogues is increasingly focused on targeting specific signaling molecules and pathways implicated in disease. tandfonline.com Medicinal chemists have directed structural modifications primarily toward the acetoxy group at the C-3 position, the carboxylic acid group at the C-24 position, and transformations within ring A. acs.org

Key advancements include the development of derivatives targeting specific enzymes and receptors. For instance, a series of 3-O-acetyl-11-keto-β-boswellic acid (AKBA) derivatives have been synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. nih.gov Similarly, other AKBA analogues have been designed to specifically inhibit Pin1, a peptidyl-prolyl isomerase overexpressed in several cancers. tandfonline.com

A significant strategy involves creating derivatives that target cellular organelles, such as mitochondria. Researchers have synthesized mitochondria-targeted AKBA derivatives by linking the parent compound to a triphenylphosphonium (TPP) cation via an ethylenediamine (B42938) linker. acs.orgresearchgate.netnih.gov This approach enhances the accumulation of the compound within mitochondria, leading to a substantial increase in antitumor activity—in some cases, up to 20 times stronger than the parent AKBA. acs.orgresearchgate.net Other synthetic strategies include the preparation of heterocyclic derivatives, homodimers (e.g., bis-KBA), and heterodimers (e.g., AKBA-KBA), which have demonstrated potent cytotoxic effects against various human cancer cell lines. researchgate.netnih.gov

| Derivative Class | Synthetic Strategy | Targeted Mechanism/Pathway | Reference |

|---|---|---|---|

| AKBA Amide/Heterocycle Analogues | Introduction of C-24 amide group or a heterocycle at C-2,3 position. | Inhibition of VEGFR-2. | nih.gov |

| Mitochondria-Targeted AKBA Derivatives | Coupling AKBA with a mitochondria-targeting moiety (e.g., TPP) via a linker. | Induction of reactive oxygen species (ROS) and mitochondrial damage. | acs.orgresearchgate.netnih.gov |

| AKBA Piperidine (B6355638)/Piperazine (B1678402) Analogues | Modification of the boswellic acid core with piperidine or piperazine groups. | Inhibition of Pin1. | tandfonline.com |

| Boswellic Acid Dimers | Synthesis of homodimers (bis-KBA) and heterodimers (AKBA-KBA). | Enhanced cytotoxicity in cancer cell lines. | nih.gov |

Elucidation of Novel Molecular Targets and Pathways

While early research identified key inflammatory enzymes like 5-lipoxygenase (5-LOX) and human leukocyte elastase, as well as topoisomerases and IκB kinases, as primary targets of boswellic acids, recent studies have unveiled a broader range of molecular interactions. nih.govbenthamdirect.com This expansion of known targets is critical for understanding the multifaceted pharmacological effects of these compounds and for developing derivatives with greater precision.

Recent investigations have implicated several key signaling pathways in the action of boswellic acid derivatives. AKBA has been shown to inhibit the proliferation of cancer cells by blocking Akt and Stat3 signaling and to induce cell death by intercepting the activity of IκB kinase (IKK) in the NF-κB signaling pathway. researchgate.net The NF-κB pathway, a central regulator of inflammation and cell survival, has been identified as a target for α-boswellic acid as well. plos.orgnih.gov Furthermore, the apoptotic effect of AKBA in certain cancer cells has been linked to the death receptor 5-mediated pathway. researchgate.net

Beyond these pathways, novel direct molecular binding partners for boswellic acids have been identified, including the antimicrobial peptide LL-37, lipopolysaccharide (LPS), Cathepsin G, and the small GTPases p21 Ras and Rap1B. uni-tuebingen.de Another identified target is the Leukemia Inhibitory Factor Receptor (LIFR), where α-boswellic acid acts as an antagonist, showcasing the potential of these compounds to modulate complex cell signaling systems involved in fibrosis and tissue regeneration. acs.org These findings demonstrate that boswellic acids and their derivatives can differentially interfere with numerous signal transduction cascades, including Ca²⁺ and mitogen-activated protein kinase (MAPK) signaling, which are crucial for both inflammatory responses and tumor progression. nih.govbenthamdirect.comnih.gov

| Molecular Target/Pathway | Interacting Boswellic Acid/Derivative | Associated Biological Effect | Reference |

|---|---|---|---|

| NF-κB Signaling Pathway | AKBA, α-Boswellic Acid | Anti-inflammatory, Anti-cancer | researchgate.netplos.orgnih.govmdpi.com |

| Akt and Stat3 Signaling | AKBA | Inhibition of cancer cell proliferation | researchgate.net |

| Leukemia Inhibitory Factor Receptor (LIFR) | α-Boswellic Acid | Antagonist activity, potential anti-fibrotic effects | acs.org |

| Cathepsin G, p21 Ras, Rap1B | Boswellic Acids | Modulation of cellular signaling | uni-tuebingen.de |

| 5-Lipoxygenase (5-LOX) | Boswellic Acids (especially AKBA) | Anti-inflammatory | nih.govresearchgate.net |

| Topoisomerase I and II | Boswellic Acids | Anti-cancer | nih.govbenthamdirect.com |

Development of Advanced Analytical Techniques for Comprehensive Profiling of Complex Mixtures

The complexity of the phytochemical composition of Boswellia resin necessitates the development of sophisticated analytical methods for accurate characterization and quality control. tandfonline.comnih.gov A variety of separation techniques, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and thin-layer chromatography (TLC), have been foundational in the analysis of boswellic acids. tandfonline.comnih.govresearchgate.net

Modern advancements are moving toward more comprehensive and rapid analytical approaches. Ultra-high-performance liquid chromatography (UHPLC) offers significantly shorter analysis times and higher separation efficiency compared to conventional HPLC. tandfonline.com The coupling of these separation techniques with advanced detection methods, particularly high-resolution mass spectrometry (HRMS), is a key development. tandfonline.com Techniques like UPLC-Q-Tof-MSe (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry) enable the detailed characterization of not only the major boswellic acids but also minor constituents and various isoforms of boswellic and tirucallic acids in complex extracts. nih.gov

These untargeted, metabolomics-based approaches are crucial for creating detailed chemical "fingerprints" of Boswellia resins from different species, which helps in detecting adulteration and ensuring the quality of herbal supplements. tandfonline.com Furthermore, specialized techniques are being employed for structural elucidation. Single-crystal X-ray analysis, for example, has been used to characterize the precise three-dimensional structure of boswellic acid derivatives, even identifying a naturally occurring brominated derivative of AKBA. scilit.com

| Analytical Technique | Principle | Application in Boswellic Acid Research | Reference |

|---|---|---|---|

| HPLC / UHPLC-UV/MS | Liquid chromatography separates compounds based on polarity; detection by UV absorbance or mass spectrometry. | Quantification of major boswellic acids in extracts and formulations. UHPLC allows for faster analysis. | tandfonline.comnih.govrsc.org |

| UPLC-Q-Tof-MSe | High-resolution mass spectrometry provides accurate mass data for confident identification of compounds. | Comprehensive profiling, identification of minor constituents and isomers, metabolomic fingerprinting. | nih.gov |

| GC-MS | Gas chromatography separates volatile (or derivatized) compounds; detection by mass spectrometry. | Analysis of triterpenic compounds and differentiation between various Boswellia species. | tandfonline.comresearchgate.net |

| HPTLC | High-performance thin-layer chromatography provides qualitative and quantitative analysis. | Fingerprint identification and quality control of herbal materials. | researchgate.netajol.info |

| Single-Crystal X-Ray Analysis | Determines the atomic and molecular structure of a crystal. | Unambiguous structural elucidation of novel or purified derivatives. | scilit.com |

Exploration of Specific Derivatization Strategies to Optimize Biological Activities

Strategic chemical modification, or derivatization, of the natural boswellic acid scaffold is a promising avenue to enhance their therapeutic properties. These strategies are guided by structure-activity relationship (SAR) studies, which seek to understand how specific chemical features influence biological activity.

One effective strategy is the modification of the C-24 carboxylic acid. The synthesis of various amide derivatives at this position has been shown to improve potency. acs.orgnih.gov For example, converting the carboxylic acid of AKBA into an amide has been shown to enhance its anti-proliferative activities. nih.gov This position is also the key attachment point for mitochondria-targeting moieties, a strategy that dramatically increases the anti-cancer efficacy of AKBA by ensuring the compound reaches a critical subcellular location. acs.orgnih.gov

Another successful approach involves the introduction of heterocyclic rings into the boswellic acid structure. The creation of pyrazine (B50134) analogs, for instance, has yielded compounds with high cytotoxicity against specific cancer cell lines. nih.gov Dimerization, which involves linking two boswellic acid molecules, represents another innovative strategy. Both homodimers (e.g., two KBA molecules) and heterodimers (e.g., one AKBA and one KBA molecule) have been synthesized and shown to effectively inhibit the growth of various cancer cells, often with greater potency than their monomeric precursors. nih.gov